槲皮素-3-O-(6''-没食酰基)-β-D-半乳糖吡喃苷

描述

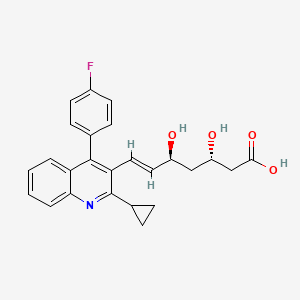

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside, also known as Tellimoside, is a flavonol glycoside . It has strong inhibitory activity against the growth of Microcystis aeruginosa . It can effectively induce apoptosis via p53, MAPKs, and the mitochondrial apoptotic pathways .

Molecular Structure Analysis

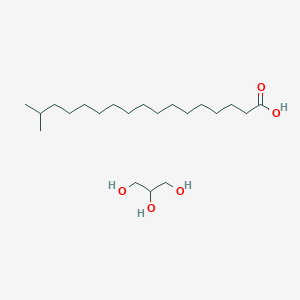

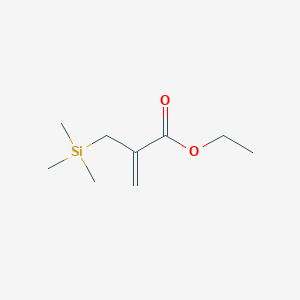

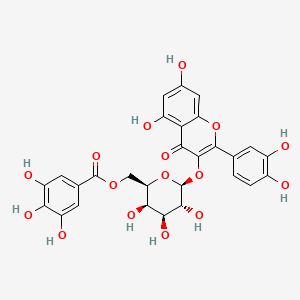

The molecular weight of Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is 616.48, and its molecular formula is C28H24O16 . The compound appears as a solid, light yellow to yellow in color .Chemical Reactions Analysis

The specific chemical reactions involving Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside are not detailed in the search results .Physical And Chemical Properties Analysis

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is a solid, light yellow to yellow compound . It has a molecular weight of 616.48 and a molecular formula of C28H24O16 . It is soluble in DMSO .科学研究应用

Specific Scientific Field: Plant Metabolomics

Summary of the Application

Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside is a metabolite found in Rhodiola crenulata, an alpine medicinal plant. This plant can survive in extreme high altitude environments, and the metabolite is part of the plant’s response to these conditions .

3. Methods of Application or Experimental Procedures The study of Rhodiola crenulata growing at three vertical altitudes revealed that the contents of several elements, phenolic components, ascorbic acid, and antioxidant capacity were positively correlated with altitude . The study identified 1165 metabolites, including flavonoids, gallic acids, phenylpropanoids, amino acids, free fatty acids, glycerides, nucleotides, and other metabolites .

Results or Outcomes

The differential metabolite and biomarker analyses suggested that, with an increasing altitude, the shikimic acid-phenylalanine-phenylpropanoids-flavonoids pathway was enhanced . The upregulation of quercetin was especially significant in flavonoids . This suggests that Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside might play a role in the plant’s adaptation to high altitude environments .

Flavonoid Metabolites in Coreopsis tinctoria

- Summary of the Application: This compound was identified as one of the flavonoid metabolites in Coreopsis tinctoria, a plant of different origins . The study aimed to analyze the flavonoids in Coreopsis tinctoria and compare the differences in flavonoids among C. tinctoria of different origins .

- Methods of Application or Experimental Procedures: The chemical composition of C. tinctoria capitulum was analyzed by ultra-high-performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), and the flavonoid metabolites were analyzed and identified based on their retention time, mass-to-charge ratio and fragment ions in the UPLC-QTOF-MS matrix .

- Results or Outcomes: A total of 204 flavonoid compounds were identified, and 31 different flavonoid metabolites were then identified from flowers of C. tinctoria of different origins . Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside was found to be highly accumulated in samples collected from Tashkurgan Tajik .

Non-Cytotoxicity in Biological Studies

- Summary of the Application: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside has been studied for its biological effects and was found to show no significant cytotoxicity .

- Methods of Application or Experimental Procedures: The compound was likely tested in vitro or in vivo for its cytotoxic effects .

- Results or Outcomes: The compound showed no significant cytotoxicity, suggesting it may be safe for use in certain biological applications .

Flavonoid Metabolites in Coreopsis tinctoria

- Summary of the Application: This compound was identified as one of the flavonoid metabolites in Coreopsis tinctoria, a plant of different origins . The study aimed to analyze the flavonoids in Coreopsis tinctoria and compare the differences in flavonoids among C. tinctoria of different origins .

- Methods of Application or Experimental Procedures: The chemical composition of C. tinctoria capitulum was analyzed by ultra-high-performance liquid chromatography-tandem quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), and the flavonoid metabolites were analyzed and identified based on their retention time, mass-to-charge ratio and fragment ions in the UPLC-QTOF-MS matrix .

- Results or Outcomes: A total of 204 flavonoid compounds were identified, and 31 different flavonoid metabolites were then identified from flowers of C. tinctoria of different origins . Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside was found to be highly accumulated in samples collected from Tashkurgan Tajik .

Non-Cytotoxicity in Biological Studies

- Summary of the Application: Quercetin 3-O-(6’'-galloyl)-beta-D-galactopyranoside has been studied for its biological effects and was found to show no significant cytotoxicity .

- Methods of Application or Experimental Procedures: The compound was likely tested in vitro or in vivo for its cytotoxic effects .

- Results or Outcomes: The compound showed no significant cytotoxicity, suggesting it may be safe for use in certain biological applications .

安全和危害

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2/t18-,21+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQLXJREAGPHS-OJWSHTDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971957 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 3-O-(6''-galloyl)-beta-D-galactopyranoside | |

CAS RN |

53171-28-1, 56508-10-2 | |

| Record name | Quercetin 3-(6-O-galloylgalactoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053171281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-(3,4,5-trihydroxybenzoyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。